lanatoside C

Catalog No.
S532413
CAS No.
17575-22-3
M.F
C49H76O20
M. Wt
985.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lanatoside C

CAS Number

17575-22-3

Product Name

lanatoside C

IUPAC Name

[6-[6-[6-[[(10S,13S,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

Molecular Formula

C49H76O20

Molecular Weight

985.1 g/mol

InChI

InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47-,48-,49-/m0/s1

InChI Key

JAYAGJDXJIDEKI-RPGAFPMPSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Solubility

Soluble in DMSO

Synonyms

Allocor, Cedilanid, Ceglunat, Celanide, isolanid, lanatigen C, lanatoside C, Lanocide

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Isomeric SMILES

CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CCC4C3CC([C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O

Description

The exact mass of the compound lanatoside C is 984.493 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119991. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitalis Glycosides - Lanatosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Cancer Cell Growth and Inducing Apoptosis

Studies have shown that Lanatoside C can inhibit the growth and proliferation of various cancer cell lines, including those from glioblastoma, gastric cancer, colorectal cancer, liver cancer, and cholangiocarcinoma [, , ]. This anti-cancer effect appears to be mediated through the induction of apoptosis, a form of programmed cell death [, , ]. Lanatoside C disrupts cancer cell growth by impacting multiple signaling pathways, including those involving MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR [].

Lanatoside C, also known as isolanid, is a cardiac glycoside primarily derived from the plant Digitalis lanata. It is characterized by its complex structure, which includes four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) linked to an aglycon known as digoxigenin. With the chemical formula C49H76O20C_{49}H_{76}O_{20} and a molar mass of approximately 985.127g/mol985.127\,g/mol, lanatoside C is utilized in the treatment of various cardiac conditions, notably congestive heart failure and arrhythmias such as atrial fibrillation and paroxysmal supraventricular tachycardia. The compound can be administered orally or intravenously and is available in generic formulations across multiple countries .

Lanatoside C exhibits significant biological activity through its interaction with various cellular components. It primarily acts by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This increase subsequently enhances calcium influx via sodium-calcium exchange mechanisms, resulting in improved myocardial contractility. Additionally, recent studies have demonstrated that lanatoside C can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of specific signaling pathways, including protein kinase C delta (PKCδ) and reactive oxygen species (ROS) generation .

The biological activity of lanatoside C extends beyond its cardiotonic effects. Research has shown that it can decelerate cell proliferation and induce apoptosis in various cancer cell lines, including cholangiocarcinoma and hepatocellular carcinoma. The mechanism involves downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax. The compound activates caspases, which are crucial for the apoptotic process, and alters mitochondrial membrane potential, leading to cell death . Furthermore, lanatoside C has been found to negatively regulate the AKT/mTOR pathway, contributing to its anticancer effects .

Lanatoside C can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction typically involves isolating the compound from Digitalis lanata using solvent extraction techniques followed by purification processes like high-performance liquid chromatography (HPLC). Chemical synthesis may involve glycosylation reactions where monosaccharides are attached to the aglycon digoxigenin under controlled conditions to yield lanatoside C .

The primary applications of lanatoside C lie in its use as a therapeutic agent for heart-related conditions. It is indicated for managing congestive heart failure and certain types of arrhythmias due to its positive inotropic effects. Additionally, its emerging role as an anticancer agent highlights its potential use in oncology, particularly for treating specific cancers like cholangiocarcinoma .

Lanatoside C interacts with several drugs and compounds that can affect its pharmacokinetics. For instance, cholestyramine has been reported to decrease the absorption of lanatoside C, potentially leading to reduced serum concentrations and therapeutic efficacy. Understanding these interactions is crucial for optimizing treatment regimens involving lanatoside C . Furthermore, studies have indicated that antioxidants like N-acetyl-L-cysteine can mitigate some of the apoptotic effects induced by lanatoside C in cancer cells, suggesting a complex interplay between oxidative stress and its biological activity .

Lanatoside C belongs to a class of compounds known as cardiac glycosides. Other similar compounds include:

  • Digoxin: A widely used cardiac glycoside with similar mechanisms but differing pharmacokinetics.
  • Lanatoside A: Another cardiac glycoside derived from Digitalis lanata, known for its therapeutic effects on heart conditions.
  • Gitoxin: A potent cardiac glycoside with a structure closely related to lanatoside C.

Comparison Table

CompoundMain UseUnique Features
Lanatoside CCardiac arrhythmias, heart failureInduces apoptosis in cancer cells
DigoxinHeart failureMore commonly prescribed; well-studied
Lanatoside ACardiac conditionsSimilar structure; less potent than Lanatoside C
GitoxinCardiac conditionsHigher toxicity; used less frequently

Lanatoside C's unique ability to induce apoptosis in cancer cells distinguishes it from other cardiac glycosides, which primarily focus on cardiovascular applications without significant anticancer properties .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

8

Exact Mass

984.49299481 g/mol

Monoisotopic Mass

984.49299481 g/mol

Heavy Atom Count

69

LogP

0.07 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5RR3JFZ771

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.35%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (93.02%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (93.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01A - Cardiac glycosides
C01AA - Digitalis glycosides
C01AA06 - Lanatoside C

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ATP1A [HSA:476 477 478 480] [KO:K01539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

17575-22-3

Wikipedia

Lanatoside_C

Dates

Modify: 2023-08-15
1: Chao MW, Chen TH, Huang HL, Chang YW, HuangFu WC, Lee YC, Teng CM, Pan SL. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells. Sci Rep. 2017 Apr 7;7:46134. doi: 10.1038/srep46134. PubMed PMID: 28387249; PubMed Central PMCID: PMC5384006.
2: Durmaz I, Guven EB, Ersahin T, Ozturk M, Calis I, Cetin-Atalay R. Liver cancer cells are sensitive to Lanatoside C induced cell death independent of their PTEN status. Phytomedicine. 2016 Jan 15;23(1):42-51. doi: 10.1016/j.phymed.2015.11.012. Epub 2015 Dec 12. PubMed PMID: 26902406.
3: Shi H, Mao X, Zhong Y, Liu Y, Zhao X, Yu K, Zhu R, Wei Y, Zhu J, Sun H, Mao Y, Zeng Q. Lanatoside C Promotes Foam Cell Formation and Atherosclerosis. Sci Rep. 2016 Jan 29;6:20154. doi: 10.1038/srep20154. PubMed PMID: 26821916; PubMed Central PMCID: PMC4731744.
4: Kang MA, Kim MS, Kim W, Um JH, Shin YJ, Song JY, Jeong JH. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair. Oncotarget. 2016 Feb 2;7(5):6074-87. doi: 10.18632/oncotarget.6832. PubMed PMID: 26756216; PubMed Central PMCID: PMC4868741.
5: Crommentuijn MH, Maguire CA, Niers JM, Vandertop WP, Badr CE, Würdinger T, Tannous BA. Intracranial AAV-sTRAIL combined with lanatoside C prolongs survival in an orthotopic xenograft mouse model of invasive glioblastoma. Mol Oncol. 2016 Apr;10(4):625-34. doi: 10.1016/j.molonc.2015.11.011. Epub 2015 Dec 11. PubMed PMID: 26708508; PubMed Central PMCID: PMC4826802.
6: Wang W, Liu H, Yang J, Shen Y. Acute Pulmonary Edema After Cranioplasty. J Neurosurg Anesthesiol. 2016 Jan;28(1):84. doi: 10.1097/ANA.0000000000000197. PubMed PMID: 26083423.
7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.
8: Cheung YY, Chen KC, Chen H, Seng EK, Chu JJ. Antiviral activity of lanatoside C against dengue virus infection. Antiviral Res. 2014 Nov;111:93-9. doi: 10.1016/j.antiviral.2014.09.007. Epub 2014 Sep 22. PubMed PMID: 25251726.
9: Aparna V, Dineshkumar K, Mohanalakshmi N, Velmurugan D, Hopper W. Identification of natural compound inhibitors for multidrug efflux pumps of Escherichia coli and Pseudomonas aeruginosa using in silico high-throughput virtual screening and in vitro validation. PLoS One. 2014 Jul 15;9(7):e101840. doi: 10.1371/journal.pone.0101840. eCollection 2014. PubMed PMID: 25025665; PubMed Central PMCID: PMC4099075.
10: Cingoz GS, Verma SK, Gurel E. Hydrogen peroxide-induced antioxidant activities and cardiotonic glycoside accumulation in callus cultures of endemic Digitalis species. Plant Physiol Biochem. 2014 Sep;82:89-94. doi: 10.1016/j.plaphy.2014.05.008. Epub 2014 May 28. PubMed PMID: 24915111.
11: Teng J, Hejazi S, Badr CE, Tannous BA. Systemic anticancer neural stem cells in combination with a cardiac glycoside for glioblastoma therapy. Stem Cells. 2014 Aug;32(8):2021-32. doi: 10.1002/stem.1727. Erratum in: Stem Cells. 2016 Jan;34(1):252. PubMed PMID: 24801379; PubMed Central PMCID: PMC4454401.
12: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Protein-protein interaction network analysis in chronic obstructive pulmonary disease. Lung. 2014 Feb;192(1):87-93. doi: 10.1007/s00408-013-9509-x. Epub 2013 Nov 17. Retraction in: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Lung. 2015 Oct;193(5):869. PubMed PMID: 24241792.
13: Sahin G, Verma SK, Gurel E. Calcium and magnesium elimination enhances accumulation of cardenolides in callus cultures of endemic Digitalis species of Turkey. Plant Physiol Biochem. 2013 Dec;73:139-43. doi: 10.1016/j.plaphy.2013.09.007. Epub 2013 Sep 24. PubMed PMID: 24095920.
14: Ueda Y, Mishiro K, Yoshida K, Furuta T, Kawabata T. Regioselective diversification of a cardiac glycoside, lanatoside C, by organocatalysis. J Org Chem. 2012 Sep 21;77(18):7850-7. Epub 2012 Sep 4. PubMed PMID: 22870937.
15: Badr CE, Wurdinger T, Nilsson J, Niers JM, Whalen M, Degterev A, Tannous BA. Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway. Neuro Oncol. 2011 Nov;13(11):1213-24. doi: 10.1093/neuonc/nor067. Epub 2011 Jul 13. PubMed PMID: 21757445; PubMed Central PMCID: PMC3199161.
16: Roscani MG, Zanati SG, Magalhães CG, Borges VT, Matsubara BB. Digitalis-like induced arrhythmia in a patient with rheumatic mitral regurgitation complicated by preeclampsia. Hypertens Pregnancy. 2010 Jan;29(2):148-52. doi: 10.3109/10641950902928571. PubMed PMID: 19891530.
17: Pellati F, Bruni R, Bellardi MG, Bertaccini A, Benvenuti S. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. J Chromatogr A. 2009 Apr 10;1216(15):3260-9. doi: 10.1016/j.chroma.2009.02.042. Epub 2009 Feb 21. PubMed PMID: 19268961.
18: Guillarme D, Grata E, Glauser G, Wolfender JL, Veuthey JL, Rudaz S. Some solutions to obtain very efficient separations in isocratic and gradient modes using small particles size and ultra-high pressure. J Chromatogr A. 2009 Apr 10;1216(15):3232-43. doi: 10.1016/j.chroma.2009.02.032. Epub 2009 Feb 21. PubMed PMID: 19251260.
19: Chen DY, Cao J, Zhu BP. Drug therapy of paroxysmal atrial fibrillation in the elderly over 75 years old. Chin Med Sci J. 2006 Mar;21(1):16-9. PubMed PMID: 16615278.
20: Zamotaev IuN, Kremnev IuA, Podshibiakin SE. [Cardiac glycosides in complex treatment of patients with heart failure and supraventricular arrhythmias]. Klin Med (Mosk). 2005;83(7):59-63. Russian. PubMed PMID: 16117429.

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